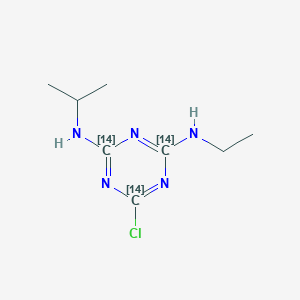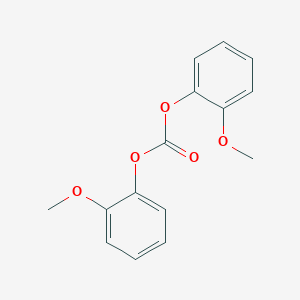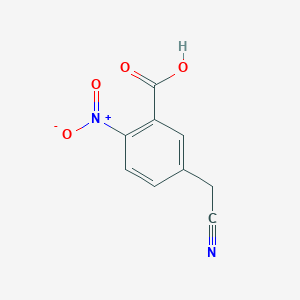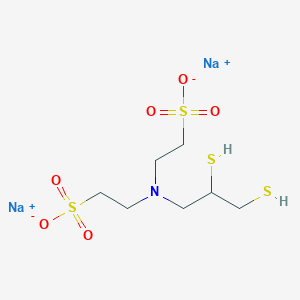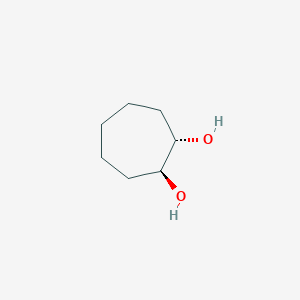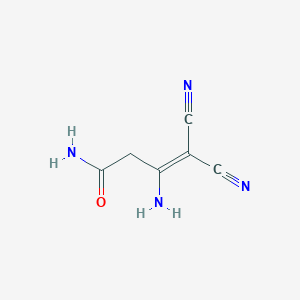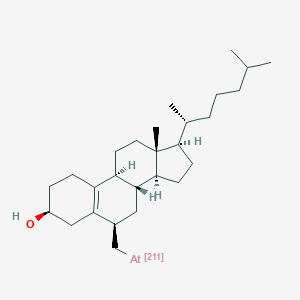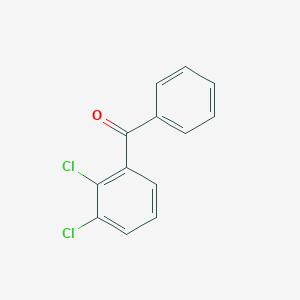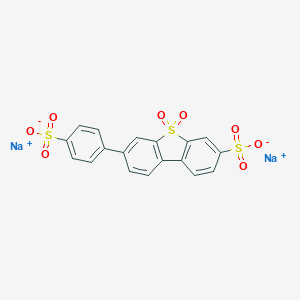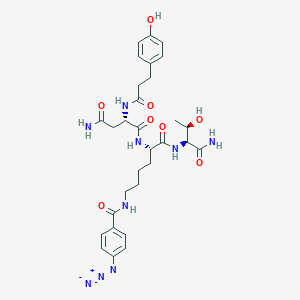
2-(Methylthio)methyl-2-butenol
Vue d'ensemble
Description
“2-(Methylthio)methyl-2-butenal” is a chemical compound with the molecular formula C6H10OS . It has an average mass of 130.208 Da and a monoisotopic mass of 130.045242 Da . The systematic name for this compound is (2Z)-2-[(Methylsulfanyl)methyl]-2-butenal .
Molecular Structure Analysis
The molecular structure of “2-(Methylthio)methyl-2-butenal” can be represented by the SMILES stringC/C=C(\\CSC)/C=O . This compound has a double bond stereo . More detailed structural information can be obtained from a 2D or 3D molecular model . Physical And Chemical Properties Analysis
“2-(Methylthio)methyl-2-butenal” has a density of approximately 1.0 g/cm^3, a boiling point of 224.8°C at 760 mmHg, and a vapor pressure of 0.1 mmHg at 25°C . It has a molar refractivity of 37.9 cm^3 and a polar surface area of 42 Å^2 . It’s also predicted to have good water solubility .Applications De Recherche Scientifique
1. Reactivity in Pyrolysis and Oxidation
The reactivity of unsaturated alcohols like 3-methyl-2-butenol, a structurally related compound to 2-(Methylthio)methyl-2-butenol, has been studied in the context of pyrolysis and oxidation. Key findings include the understanding of reaction paths and important products formed during these processes, which can be vital in chemical synthesis and industrial applications (Bruycker et al., 2016).
2. Atmospheric Oxidation and Aerosol Formation
Research on similar compounds like methyl butenol has provided insights into their reaction mechanisms with atmospheric oxidants. This includes the identification of oxidation products and the impact on atmospheric chemistry, particularly in the formation of aerosols (Fantechi et al., 1998), (Noda & Ljungström, 2002).
3. Application in Photocatalytic Hydrogen Production
Studies have highlighted the use of compounds with the methylthio group, akin to 2-(Methylthio)methyl-2-butenol, in photocatalytic hydrogen production. These compounds demonstrate significant light harvesting capabilities and efficiency in water splitting, suggesting potential applications in renewable energy sources (Tiwari, Mondal, & Pal, 2015).
4. Role in Seed Germination and Plant Growth
Research into compounds like butenolide, which shares structural features with 2-(Methylthio)methyl-2-butenol, has shown that these compounds can significantly improve seed germination and plant growth. This suggests potential agricultural applications, particularly in enhancing crop yields and stand establishment (Staden et al., 2006).
5. Enzymatic and Biochemical Studies
Compounds structurally related to 2-(Methylthio)methyl-2-butenol have been used to study the nature of cofactors in enzymes like galactose oxidase. Such studies contribute to the understanding of enzyme mechanisms and can inform the design of biomimetic catalysts (Itoh et al., 1993), (Itoh et al., 1997).
Safety And Hazards
This compound is considered hazardous. It’s highly flammable and harmful if inhaled or in contact with skin . It can cause skin irritation and serious eye damage . It’s recommended to avoid breathing its mist/vapors/spray and to use it only in a well-ventilated area or outdoors . In case of contact with skin or eyes, immediate medical assistance should be sought .
Propriétés
IUPAC Name |
(Z)-2-(methylsulfanylmethyl)but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-6(4-7)5-8-2/h3,7H,4-5H2,1-2H3/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZCTJNYSSSOOT-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CO)\CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)methyl-2-butenol | |
CAS RN |
100482-53-9 | |
| Record name | 2-Buten-1-ol, 2-(methylthio)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100482539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BUTEN-1-OL, 2-(METHYLTHIO)METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW9K69HV3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



